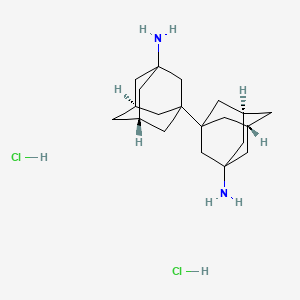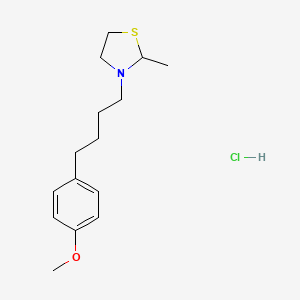
Naphthol AS-LC beta-D-galactoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthol AS-LC beta-D-galactoside, also known as 2-(beta-D-galactosidoxy)naphthalene-3-carboxylic acid (2,5-dimethoxy-4-chloroanilide), is a synthetic compound with the molecular formula C25H26ClNO9 and a molecular weight of 519.93 g/mol . This compound is primarily used as a substrate for the histochemical demonstration of galactosidase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-LC beta-D-galactoside involves the reaction of 2-naphthol with beta-D-galactoside under specific conditions. The process typically requires the use of protective groups to ensure the selective reaction of the hydroxyl group at the 2-position of naphthol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Naphthol AS-LC beta-D-galactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the beta-D-galactoside moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted naphthols from nucleophilic substitution .
科学研究应用
Naphthol AS-LC beta-D-galactoside has a wide range of applications in scientific research:
作用机制
The mechanism of action of Naphthol AS-LC beta-D-galactoside involves its hydrolysis by galactosidase enzymes. The enzyme cleaves the beta-D-galactoside moiety, releasing the naphthol derivative, which can then undergo further reactions to form colored products . This reaction is commonly used in histochemical staining to visualize enzyme activity in tissues .
相似化合物的比较
Similar Compounds
Naphthol AS-BI beta-D-glucuronide: Similar in structure but contains a beta-D-glucuronide moiety instead of beta-D-galactoside.
Naphthol AS-MX beta-D-glucoside: Contains a beta-D-glucoside moiety and is used for similar applications in enzymatic assays.
Uniqueness
Naphthol AS-LC beta-D-galactoside is unique due to its specific substrate properties for galactosidase enzymes, making it highly suitable for histochemical staining and enzymatic assays . Its ability to form colored products upon enzymatic cleavage sets it apart from other similar compounds .
属性
分子式 |
C25H26ClNO9 |
|---|---|
分子量 |
519.9 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32)/t20-,21+,22+,23-,25-/m1/s1 |
InChI 键 |
UJPWFVGXQNDAFV-LEKAPFLCSA-N |
手性 SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)







![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)

![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)

![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)

